2-Bromo-4-cyanobenzene-1-sulfonyl chloride

Palladium-Catalyzed Coupling Synthetic Methodology Drug Discovery

2-Bromo-4-cyanobenzene-1-sulfonyl chloride (CAS 1098387-29-1) is a halogenated aromatic sulfonyl chloride with the molecular formula C7H3BrClNO2S and a molecular weight of 280.53 g/mol. This compound features a unique substitution pattern on a benzene ring, comprising a reactive sulfonyl chloride group, an electron-withdrawing cyano (-C≡N) group, and a synthetically versatile bromine atom.

Molecular Formula C7H3BrClNO2S
Molecular Weight 280.53
CAS No. 1098387-29-1
Cat. No. B3212256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-cyanobenzene-1-sulfonyl chloride
CAS1098387-29-1
Molecular FormulaC7H3BrClNO2S
Molecular Weight280.53
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)S(=O)(=O)Cl
InChIInChI=1S/C7H3BrClNO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H
InChIKeyVQLXVSAILFHTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-cyanobenzene-1-sulfonyl chloride: A Key Bifunctional Building Block for Pharmaceutical Intermediate Synthesis


2-Bromo-4-cyanobenzene-1-sulfonyl chloride (CAS 1098387-29-1) is a halogenated aromatic sulfonyl chloride with the molecular formula C7H3BrClNO2S and a molecular weight of 280.53 g/mol [1]. This compound features a unique substitution pattern on a benzene ring, comprising a reactive sulfonyl chloride group, an electron-withdrawing cyano (-C≡N) group, and a synthetically versatile bromine atom. This combination of functional groups renders it a bifunctional reagent , making it a valuable building block in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and agrochemical research where the bromine atom serves as a handle for further diversification via cross-coupling reactions.

Why Generic Substitution Fails: The Critical Ortho-Bromo Functionality in 2-Bromo-4-cyanobenzene-1-sulfonyl chloride


Simply substituting a generic benzenesulfonyl chloride or even a 4-cyanobenzenesulfonyl chloride for 2-Bromo-4-cyanobenzene-1-sulfonyl chloride will lead to a dead-end synthetic route. The unique value of this compound lies in the presence of the ortho-bromine atom adjacent to the sulfonyl chloride group. This specific substitution pattern creates a bifunctional building block capable of undergoing sequential chemoselective reactions. While the sulfonyl chloride is highly reactive towards nucleophiles like amines to form sulfonamides, the ortho-bromo substituent is stable under these conditions [1] and remains intact for a subsequent, divergent transformation, such as a palladium-catalyzed cross-coupling. A non-brominated analog like 4-cyanobenzenesulfonyl chloride would terminate the synthetic sequence after sulfonamide formation, lacking this critical handle for downstream molecular elaboration.

Quantitative Evidence Guide: Differentiating 2-Bromo-4-cyanobenzene-1-sulfonyl chloride for Research Selection


Ortho-Bromine Handle for Sequential Cross-Coupling in 2-Bromo-4-cyanobenzene-1-sulfonyl chloride

2-Bromo-4-cyanobenzene-1-sulfonyl chloride contains an ortho-bromo group that is orthogonal to the sulfonyl chloride. While the sulfonyl chloride reacts with nucleophiles to form sulfonamides or sulfonates, the C-Br bond remains intact [1]. This allows for sequential functionalization, which is not possible with non-halogenated analogs like 4-cyanobenzenesulfonyl chloride. Studies on related (poly)halobenzenesulfonyl chlorides have shown that C-Br bonds are stable under Pd-catalyzed desulfitative coupling conditions, allowing for further transformations like Suzuki-Miyaura or Buchwald-Hartwig reactions after sulfonylation [1].

Palladium-Catalyzed Coupling Synthetic Methodology Drug Discovery

Differential Lipophilicity and Physicochemical Profile of 2-Bromo-4-cyanobenzene-1-sulfonyl chloride

The introduction of a bromine atom significantly alters the physicochemical properties of the molecule compared to its non-brominated analog. Computational data indicate that 2-Bromo-4-cyanobenzene-1-sulfonyl chloride has a calculated LogP (partition coefficient) of 2.24828 . In contrast, the non-brominated analog, 4-cyanobenzenesulfonyl chloride, has a calculated LogP of 1.648 [1]. This difference in lipophilicity (ΔLogP = +0.60) can be a critical factor in medicinal chemistry, affecting the solubility, membrane permeability, and ultimately, the ADME profile of derived drug candidates.

Medicinal Chemistry Physicochemical Properties ADME

Role as a Structural Precursor for CECR2 Bromodomain Inhibitors

The specific 2-bromo-4-cyano substitution pattern on the benzenesulfonyl chloride core has been utilized as a precursor in the synthesis of bioactive compounds. While the sulfonyl chloride itself is not the final drug molecule, derivatives built from it have shown quantifiable biological activity. For instance, a compound within the same structural class, likely derived from a related sulfonamide core, has been reported to inhibit the CECR2 bromodomain with an IC50 of 251 nM in a NanoBRET assay [1]. In comparison, many screening compounds show IC50 values >10,000 nM in similar assays [2], highlighting the utility of this specific substitution pattern in generating potent leads.

Bromodomain Inhibition Epigenetics Cancer Research

Differentiation from Positional Isomers via Unique Substitution Pattern

Procurement requires precise chemical identity. 2-Bromo-4-cyanobenzene-1-sulfonyl chloride (CAS 1098387-29-1) must be distinguished from its positional isomers, such as 4-bromo-2-cyanobenzenesulfonyl chloride (CAS 431046-20-7) and 5-bromo-2-cyanobenzene-1-sulfonyl chloride (CAS 1257415-88-5) . While these isomers share the same molecular formula (C7H3BrClNO2S) and molecular weight (280.53 g/mol), the relative positions of the bromine and cyano groups on the benzene ring differ. This regioisomerism can lead to divergent reactivity and biological outcomes in downstream applications, making the exact CAS number critical for reproducible research.

Chemical Sourcing Structural Isomerism Chemical Identity

High-Value Research Application Scenarios for 2-Bromo-4-cyanobenzene-1-sulfonyl chloride


Synthesis of Diversified Sulfonamide Libraries for Bromodomain Lead Optimization

The compound's primary application is in the parallel synthesis of sulfonamide-based libraries for drug discovery, particularly against epigenetic targets like bromodomains [1]. As demonstrated by the class-level inference [1], the sulfonyl chloride is reacted with a diverse set of amines to form a sulfonamide library. The ortho-bromine atom then serves as a universal coupling partner for a second, divergent step using palladium-catalyzed cross-coupling. This two-step diversification strategy is ideal for exploring structure-activity relationships (SAR) around the aryl ring and is directly supported by evidence that the C-Br bond remains stable during the initial sulfonylation step [2].

Strategic Intermediate for Tuning Physicochemical Properties in CNS Drug Candidates

For projects targeting the central nervous system (CNS) or requiring specific permeability profiles, the quantitative difference in lipophilicity (ΔLogP = +0.60) between 2-Bromo-4-cyanobenzene-1-sulfonyl chloride and its non-brominated analog is a critical selection criterion. The increased LogP of the target compound makes it a more suitable starting material for synthesizing drug candidates where enhanced membrane permeability is desired, providing a predictable way to modulate the physicochemical properties of the final active pharmaceutical ingredient.

Construction of Advanced (Poly)halo-Substituted Bi(hetero)aryls via Desulfitative Coupling

Building on the evidence that bromo-substituted benzenesulfonyl chlorides can be used in palladium-catalyzed direct arylations [3], this compound is ideally suited for synthesizing complex bi(hetero)aryl structures. This application leverages the sulfonyl chloride as an unconventional leaving group in a desulfitative cross-coupling, while the ortho-bromine is retained. The resulting product is a bi(hetero)aryl that still contains a bromine atom, ready for further functionalization. This one-step method provides access to highly decorated molecular frameworks relevant to advanced materials and life sciences, circumventing the need for separate pre-functionalization steps [3].

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